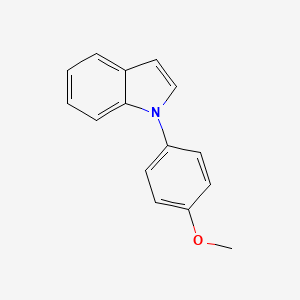

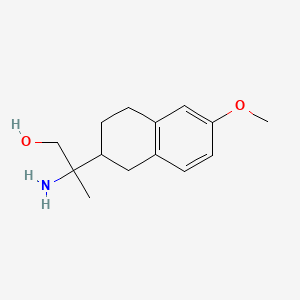

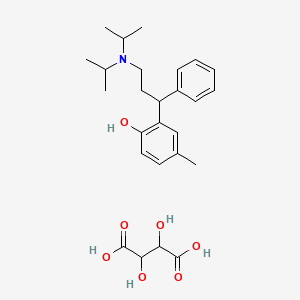

1-(4-methoxyphenyl)-1H-indole

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be used to analyze the vibrational wavenumbers of the structure . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .

Chemical Reactions Analysis

The chemical reactivity of “1-(4-methoxyphenyl)-1H-indole” can be inferred from the HOMO–LUMO energy gap. A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various methods. For instance, the density functional theory (DFT) can be used to compute the optimized geometrical parameters, energies for the HOMO and LUMO, and other properties .

Safety And Hazards

Direcciones Futuras

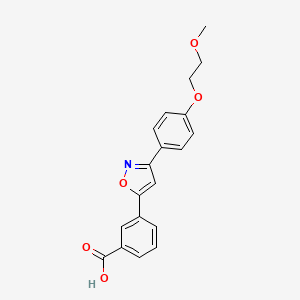

Future research could focus on the synthesis and characterization of “1-(4-methoxyphenyl)-1H-indole” and its derivatives. For instance, a study has been conducted on the synthesis and structure determination of a related compound, “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, as a probing tool for SOCE assays .

Propiedades

Número CAS |

93597-01-4 |

|---|---|

Nombre del producto |

1-(4-methoxyphenyl)-1H-indole |

Fórmula molecular |

C15H13NO |

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |

Clave InChI |

CJJDJQFZVLGJLB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Solubilidad |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

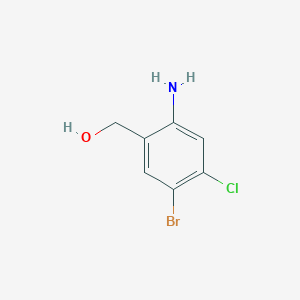

![6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8815801.png)

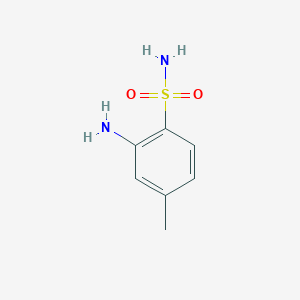

![1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B8815811.png)

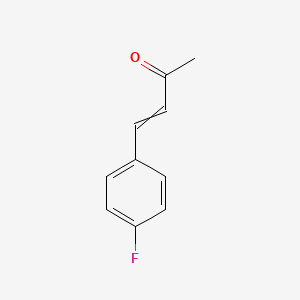

![3-(2-Bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8815850.png)